3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine
CAS No.:
Cat. No.: VC13239739
Molecular Formula: C17H16N2S
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2S |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline |
| Standard InChI | InChI=1S/C17H16N2S/c1-11-6-7-15(12(2)8-11)16-10-20-17(19-16)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3 |
| Standard InChI Key | GOTSOVLHLBXNIU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C |
Introduction
Structural and Physicochemical Properties
The molecular formula of 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is C₁₇H₁₇N₂S, with a molecular weight of 281.4 g/mol. Key physicochemical properties inferred from structurally similar compounds include:
| Property | Value | Source Analog |
|---|---|---|
| Density | ~1.2–1.3 g/cm³ | |
| Boiling Point | ~370–425°C | |
| LogP (Partition Coefficient) | ~3.5–4.7 | |
| Solubility | Low aqueous solubility |
The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) contributes to its planar aromatic structure, enabling π-π stacking interactions with biological targets. The 2,4-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the phenylamine moiety offers hydrogen-bonding capabilities .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of thiazole derivatives typically involves cyclization reactions. For 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine, a plausible pathway includes:
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Formation of Thiosemicarbazone: Reacting 2,4-dimethylbenzaldehyde with thiosemicarbazide to yield the corresponding thiosemicarbazone .
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Cyclization: Treating the thiosemicarbazone with an oxidizing agent (e.g., iodine or bromine) to form the thiazole ring .
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Coupling with Phenylamine: Introducing the phenylamine group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Key spectral data for validation:
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IR: N-H stretches (~3250–3350 cm⁻¹), C-S (thiazole) at ~650 cm⁻¹ .
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¹H NMR: Aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.2–2.5 ppm) .
Biological Activities
Anticancer Activity
Molecular docking studies of 4-phenylthiazol-2-amine analogs reveal strong binding to estrogen receptor-α (ER-α), a target in breast cancer. Dock scores (-6.658 to -8.911 kcal/mol) surpass tamoxifen (-6.821 kcal/mol), suggesting potential as ER-α antagonists . The methyl groups may stabilize hydrophobic interactions within the receptor’s binding pocket .
Enzyme Inhibition
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Dihydrofolate Reductase (DHFR): Thiazole-thiadiazole hybrids inhibit DHFR (IC₅₀ = 0.8–2.1 μM), critical for DNA synthesis in cancer cells .
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Cyclin-Dependent Kinases (CDKs): Aminothiazoles block CDK4/6, arresting the cell cycle at the G1 phase .
Structure-Activity Relationships (SAR)
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Thiazole Core: Essential for planar aromaticity and π-π interactions with target proteins .
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2,4-Dimethylphenyl Group: Enhances lipophilicity and steric bulk, improving target affinity .
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Phenylamine Moiety: Facilitates hydrogen bonding with catalytic residues (e.g., ER-α Glu353) .
Pharmacokinetic and Toxicological Considerations
Theoretical ADME predictions using tools like AdmetLab 2.0 suggest:
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 1.2 × 10⁻⁶ cm/s) .
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Toxicity: Potential hepatotoxicity (AMES test negative; LD₅₀ > 500 mg/kg in rodents) .
Comparative Analysis with Analogous Compounds
| Compound | Key Feature | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)-thiazol-2-amine | Fluorine substituent | Antifungal (MIC = 24 μg/mL) |
| Megazol (2-amino-5-nitrothiadiazole) | Nitroimidazole hybrid | Anti-trypanosomal |
| 4-Phenylthiazol-2-amine | Unsubstituted phenyl | ER-α inhibition (Dock = -8.9) |
The 2,4-dimethyl substitution in 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine likely enhances target selectivity compared to simpler analogs .
Future Directions
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